molecular formula C19H21ClN2O3S B2978933 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946290-79-5

3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2978933
CAS No.: 946290-79-5
M. Wt: 392.9
InChI Key: CQGBBRDWZRMSRF-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple stepsThe sulfonamide group is then added, and finally, the chloro and methyl groups are introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating binding to proteins or enzymes. The quinoline core may interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
  • 3-chloro-4-methyl-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
  • 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Uniqueness

The unique combination of functional groups in 3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide gives it distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-chloro-4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-7-8-15(11-18(14)22)21-26(24,25)16-9-6-13(2)17(20)12-16/h6-9,11-12,21H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBBRDWZRMSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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